2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)-
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Overview
Description
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- is a compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylamino group and a hydroxyphenyl group attached to a propenoic acid backbone. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- typically involves the reaction of benzoyl chloride with 4-hydroxyaniline to form the benzoylamino intermediate. This intermediate is then reacted with acrylic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the propenoic acid can be reduced to form a saturated derivative.
Substitution: The benzoylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted benzoylamino derivatives.
Scientific Research Applications
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-hydroxyphenyl)-: Lacks the benzoylamino group, resulting in different chemical properties and reactivity.
2-Propenoic acid, 2-(benzoylamino)-3-phenyl-: Lacks the hydroxy group, affecting its biological activity and applications.
Uniqueness
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- is unique due to the presence of both the benzoylamino and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
64896-32-8 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-benzamido-3-(4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H13NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-10,18H,(H,17,19)(H,20,21) |
InChI Key |
IPDDFWVUGXISJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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